Lanopepden
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
inhibits peptide deformylase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNZGMQMGFQGW-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151006 | |
| Record name | GSK-322 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152107-25-9 | |
| Record name | Lanopepden [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanopepden | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-322 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANOPEPDEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lanopepden (GSK1322322): A Technical Guide to its Function as a Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanopepden (also known as GSK1322322) is a potent and selective inhibitor of bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein maturation.[1][2][] This novel mechanism of action makes it a promising candidate for combating antibiotic resistance. This technical guide provides an in-depth overview of this compound's function, including its mechanism of action, quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Peptide Deformylase and this compound
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue.[4] The subsequent removal of this formyl group by peptide deformylase (PDF) is an essential step for the maturation and function of a majority of bacterial proteins.[5] The absence of a cytoplasmic counterpart in eukaryotes makes PDF an attractive target for the development of novel antibacterial agents.[6]
This compound is a hydrazide-class peptide deformylase inhibitor that has demonstrated significant in vitro activity against a range of clinically important Gram-positive and some Gram-negative bacteria, including drug-resistant strains.[1][7] It has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP).
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial peptide deformylase. By binding to the active site of the enzyme, this compound prevents the removal of the N-formyl group from nascent polypeptide chains emerging from the ribosome.[8][9] This blockage of protein maturation leads to the accumulation of non-functional, formylated proteins, ultimately resulting in the cessation of bacterial growth and, in many cases, bacterial cell death.[1][2]
Quantitative Data
The in vitro activity of this compound has been evaluated against a wide array of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit the growth of 90% of organisms (MIC90) for key respiratory and skin infection pathogens.
Table 1: In Vitro Activity of this compound (GSK1322322) Against Common Respiratory Pathogens
| Organism | Number of Isolates | This compound MIC90 (µg/mL) |
| Streptococcus pneumoniae | 947 | 2 |
| Haemophilus influenzae | 2,370 | 4 |
| Moraxella catarrhalis | 115 | 1 |
Data sourced from a global collection of clinical isolates.[1][7]
Table 2: In Vitro Activity of this compound (GSK1322322) Against Common Skin and Soft Tissue Infection Pathogens
| Organism | Number of Isolates | This compound MIC90 (µg/mL) |
| Staphylococcus aureus | 940 | 4 |
| Streptococcus pyogenes | 617 | 0.5 |
Data sourced from a global collection of clinical isolates.[1][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest on an appropriate agar medium overnight at 37°C.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria and broth, no inhibitor) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Peptide Deformylase Inhibition Assay
The direct inhibitory activity of this compound on the PDF enzyme can be measured using a coupled enzyme assay.
Protocol: Peptide Deformylase-Formate Dehydrogenase Coupled Assay [4]
-
Principle:
-
Peptide deformylase cleaves the formyl group from a synthetic substrate (e.g., N-formyl-Met-Ala-Ser), releasing formate.
-
Formate dehydrogenase (FDH) then catalyzes the oxidation of formate to CO2, with the concomitant reduction of NAD+ to NADH.
-
The increase in absorbance at 340 nm due to the production of NADH is monitored spectrophotometrically and is directly proportional to the PDF activity.
-
-
Reagents:
-
Purified bacterial peptide deformylase enzyme.
-
Formate dehydrogenase (FDH).
-
PDF substrate (e.g., N-formyl-Met-Ala-Ser).
-
β-Nicotinamide adenine dinucleotide (NAD+).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
This compound stock solution.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, NAD+, FDH, and varying concentrations of this compound.
-
Add the purified PDF enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the PDF substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
The IC50 value (the concentration of this compound required to inhibit 50% of the PDF activity) can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Further kinetic parameters such as the inhibition constant (Ki) can be determined through Michaelis-Menten and Lineweaver-Burk analysis.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound in Bacterial Protein Synthesis.
Experimental Workflow
Caption: Workflow for the Discovery and Development of PDF Inhibitors.
Conclusion
This compound represents a significant advancement in the pursuit of novel antibiotics with a unique mechanism of action. Its potent inhibition of bacterial peptide deformylase translates to excellent in vitro activity against a broad spectrum of clinically relevant pathogens, including those with resistance to existing drug classes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on peptide deformylase inhibitors and the broader field of antibacterial drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial in determining its ultimate clinical utility.
References
- 1. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 4. High-throughput screening of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide deformylase as an antibacterial target: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. teachmephysiology.com [teachmephysiology.com]
Lanopepden: A Technical Guide to Its Targeting of Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden (formerly GSK1322322) is a novel antibacterial agent that represents a promising development in the fight against antibiotic-resistant Gram-positive pathogens. As a potent and selective inhibitor of peptide deformylase (PDF), this compound targets a crucial step in bacterial protein synthesis, a mechanism distinct from most currently available antibiotics. This technical guide provides an in-depth overview of the mechanism of action, target organisms, and the experimental methodologies used to characterize the antibacterial activity of this compound.
Mechanism of Action: Inhibition of Peptide Deformylase
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For the nascent polypeptide chain to mature into a functional protein, the formyl group must be removed. This essential step is catalyzed by the enzyme peptide deformylase (PDF). This compound acts by specifically inhibiting PDF, thereby preventing the deformylation of newly synthesized proteins.[1][2] This leads to the accumulation of formylated, non-functional proteins and ultimately results in the cessation of bacterial growth and cell death.[1][2]
Target Organisms and In Vitro Activity
This compound demonstrates potent activity primarily against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1] Its efficacy has been evaluated against key pathogens responsible for skin and soft tissue infections as well as respiratory tract infections.
Quantitative Antimicrobial Activity
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound (GSK1322322) against various Gram-positive pathogens.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 1048 | - | 4 | 0.5 - 4 |
| Methicillin-susceptible (MSSA) | - | - | - | - |
| Methicillin-resistant (MRSA) | - | - | 4 | - |
| Levofloxacin-resistant S. aureus | - | - | 4 | - |
| Macrolide-resistant S. aureus | - | - | 4 | - |
| Streptococcus pyogenes | 247 | - | 0.5 | - |
| Macrolide-resistant S. pyogenes | - | - | 0.5 | - |
| Streptococcus pneumoniae (all) | - | - | 2 | ≤ 4 |
| Penicillin-resistant S. pneumoniae | - | - | ≤ 2 | - |
| Macrolide-resistant S. pneumoniae | - | - | ≤ 2 | - |
| Levofloxacin-resistant S. pneumoniae | - | - | ≤ 2 | - |
Table 1: In Vitro Activity of this compound (GSK1322322) Against Gram-Positive Pathogens. Data compiled from a large surveillance study. MIC50 and specific ranges for all subgroups were not available in the cited source.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a specified incubation period.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serial twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For fastidious organisms such as Streptococcus pneumoniae and Streptococcus pyogenes, the broth is supplemented with 3% lysed horse blood.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO2.
-
Reading of Results: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity.
Peptide Deformylase (PDF) Enzyme Inhibition Assay
The inhibitory activity of this compound against its molecular target, PDF, can be assessed using a coupled enzyme assay.
Principle: This assay measures the activity of PDF by quantifying the amount of formate released from a formylated peptide substrate. The released formate is then used as a substrate by formate dehydrogenase (FDH), which in the presence of NAD+, reduces it to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the PDF activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH formation.
General Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing HEPES buffer (pH 7.2), NaCl, and bovine serum albumin.
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant PDF enzyme (e.g., from E. coli or S. pneumoniae) is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate mixture containing a formylated peptide substrate (e.g., formyl-Met-Ala-Ser), NAD+, and formate dehydrogenase.
-
Kinetic Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of the control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Its novel mechanism of action, the inhibition of peptide deformylase, offers a valuable new therapeutic option. The standardized methodologies for determining its antimicrobial activity and characterizing its enzymatic inhibition provide a robust framework for its continued evaluation and development in the clinical setting. This technical guide serves as a foundational resource for researchers and drug development professionals working on this promising new class of antibiotics.
References
In Vitro Activity of Lanopepden Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro activity of Lanopepden (also known as GSK1322322), a novel peptide deformylase (PDF) inhibitor, against the clinically significant pathogen Staphylococcus aureus. This compound represents a new class of antibiotics with a unique mechanism of action, making it a promising candidate for the treatment of infections caused by multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes key quantitative data on its inhibitory and bactericidal effects, details the experimental protocols used to generate this data, and visualizes the general workflow for assessing its in vitro efficacy.
Introduction
Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence and spread of antibiotic-resistant strains, particularly MRSA, pose a significant global health threat, creating an urgent need for novel antimicrobial agents with new mechanisms of action.
This compound is a potent inhibitor of peptide deformylase, an essential bacterial enzyme crucial for protein maturation. By targeting PDF, this compound disrupts bacterial protein synthesis, leading to inhibition of growth and cell death. Its novel mode of action means there is no cross-resistance with existing antibiotic classes, making it a valuable agent against drug-resistant S. aureus.
Mechanism of Action: Peptide Deformylase Inhibition
This compound's antibacterial activity stems from its inhibition of the bacterial enzyme peptide deformylase (PDF). In bacteria, all newly synthesized proteins begin with an N-formylmethionine residue. The removal of this formyl group by PDF is an essential step in protein maturation and function. Inhibition of PDF by this compound leads to the accumulation of formylated, non-functional proteins, ultimately resulting in the cessation of bacterial growth.
Quantitative In Vitro Activity Data
The in vitro potency of this compound against S. aureus has been evaluated through various studies. The following tables summarize the key quantitative findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| S. aureus (randomly selected) | 100 | 0.5 - 4 | - | - | [1] |
| S. aureus (from skin and soft tissue infections) | 1048 | - | - | 4 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | - | 4 | [2] |
| Azithromycin-Resistant S. aureus | - | - | - | 4 | [2] |
| Levofloxacin-Resistant S. aureus | - | - | - | 4 | [2] |
| S. aureus ATCC 29213 (QC strain) | Multiple | 1 - 4 | - | - | [3] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Bactericidal Activity of this compound against Staphylococcus aureus
While specific Minimum Bactericidal Concentration (MBC) values are not widely reported in the available literature, time-kill studies have demonstrated the bactericidal nature of this compound.
| Strain Type | Concentration | Time to ≥3-log10 Reduction in CFU/mL | Citation |
| S. aureus (29 of 33 strains tested) | 4 x MIC | 24 hours | [4] |
Table 3: Intracellular Activity of this compound against Staphylococcus aureus in THP-1 Monocytes
This compound has shown the ability to penetrate human monocytic cells and exert activity against intracellular S. aureus.
| S. aureus Strain | Resistance Phenotype | Maximal Reduction in Intracellular CFU/mL (log10) at 24h | Static Concentration (Cs) | Citation |
| ATCC 25923 | Susceptible | ~0.5 - 1 | Close to MIC | [1] |
| 8 Clinical Isolates | Resistant to oxacillin, vancomycin, daptomycin, macrolides, clindamycin, linezolid, or moxifloxacin | ~0.5 - 1 | Close to MIC | [1] |
Cs is the extracellular concentration at which there is no change in the number of intracellular bacteria over 24 hours.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against S. aureus is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Inoculum Preparation: S. aureus colonies from an overnight agar plate are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Inoculum Preparation: An overnight culture of S. aureus is diluted into fresh CAMHB and grown to logarithmic phase. The culture is then diluted to a starting inoculum of approximately 5 x 105 CFU/mL.
-
Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with this compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC), along with a growth control without the drug.
-
Sampling: The flasks are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto appropriate agar plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Intracellular Activity Assay in THP-1 Monocytes
This assay evaluates the ability of this compound to kill S. aureus that has been phagocytosed by human macrophage-like cells.
Protocol:
-
Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells.
-
Infection: The macrophages are infected with opsonized S. aureus at a specific multiplicity of infection. After a phagocytosis period, extracellular bacteria are removed by washing and/or incubation with a non-penetrating antibiotic.
-
Drug Exposure: The infected cells are then incubated in a medium containing various concentrations of this compound for 24 hours.
-
Cell Lysis and CFU Counting: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated to determine the number of viable intracellular CFU/mL.
-
Data Analysis: The change in intracellular bacterial count (in log10 CFU/mL) is calculated relative to the initial intracellular inoculum.
Summary and Conclusion
This compound (GSK1322322) demonstrates potent in vitro activity against a broad range of Staphylococcus aureus isolates, including strains resistant to currently available antibiotics. Its novel mechanism of action, the inhibition of peptide deformylase, makes it a promising new therapeutic agent. The available data indicates consistent MIC values against both susceptible and resistant S. aureus, bactericidal activity at concentrations achievable in preclinical models, and the ability to target intracellular bacteria. Further research, particularly detailed time-kill kinetic studies and determination of MBC values across a wider range of clinical isolates, will be valuable in further defining its potential clinical utility.
References
- 1. Cellular Pharmacokinetics and Intracellular Activity of the Novel Peptide Deformylase Inhibitor GSK1322322 against Staphylococcus aureus Laboratory and Clinical Strains with Various Resistance Phenotypes: Studies with Human THP-1 Monocytes and J774 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular activity of antibiotics in a model of human THP-1 macrophages infected by a Staphylococcus aureus small-colony variant strain isolated from a cystic fibrosis patient: pharmacodynamic evaluation and comparison with isogenic normal-phenotype and revertant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Activity of Antibiotics in a Model of Human THP-1 Macrophages Infected by a Staphylococcus aureus Small-Colony Variant Strain Isolated from a Cystic Fibrosis Patient: Pharmacodynamic Evaluation and Comparison with Isogenic Normal-Phenotype and Revertant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lanopepden Inhibition of Bacterial Protein Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanopepden (also known as GSK1322322) is a novel antibiotic that represents a new class of peptide deformylase (PDF) inhibitors.[1][2] Unlike many existing antibiotics that target cell wall synthesis or protein translation at the ribosomal level, this compound inhibits a crucial step in bacterial protein maturation.[1][3] This unique mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant bacteria, as it shows no cross-resistance with currently approved antibacterial agents.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
The Role of Peptide Deformylase in Bacterial Protein Maturation
In bacteria, protein synthesis is initiated with N-formylmethionine.[3][4] For a large number of proteins to become functional, the N-terminal formyl group must be removed. This vital step is catalyzed by the metalloenzyme peptide deformylase (PDF).[3][4][5] Following deformylation, the methionine residue may also be cleaved by methionine aminopeptidase (MAP). This deformylation-excision cycle is essential for bacterial growth and survival.[3] The absence of a cytoplasmic PDF pathway in mammalian cells makes bacterial PDF an attractive and selective target for novel antibiotics.[6]
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the PDF enzyme.[1] By binding to the active site of PDF, this compound prevents the removal of the formyl group from nascent polypeptide chains.[7] This inhibition leads to the accumulation of formylated proteins, which can be non-functional or trigger cellular stress responses, ultimately resulting in bacterial cell death.[5] Time-kill studies have demonstrated that this compound exhibits bactericidal activity against a range of pathogens.[8][9]
Quantitative Data on this compound's In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens, including those resistant to other classes of antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key respiratory and skin infection pathogens.
Table 1: In Vitro Activity of this compound Against Common Respiratory Pathogens
| Organism | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 947 | ≤0.03 - 4 | 1 | 2 |
| Haemophilus influenzae | 2370 | ≤0.03 - 16 | 2 | 4 |
| Moraxella catarrhalis | 115 | ≤0.03 - 2 | 0.5 | 1 |
| Data sourced from Bouchillon et al. and other studies where available.[2][9] |
Table 2: In Vitro Activity of this compound Against Common Skin and Soft Tissue Infection Pathogens
| Organism | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 940 | 0.12 - 8 | 2 | 4 |
| Staphylococcus aureus (MRSA) | 468 | 0.25 - 8 | 2 | 4 |
| Streptococcus pyogenes | 617 | ≤0.03 - 1 | 0.25 | 0.5 |
| Data sourced from Bouchillon et al. and other studies where available.[2][9] |
Table 3: Intracellular Activity of this compound
A study by Peyrusson et al. (2015) investigated the intracellular activity of this compound against S. aureus strains within human THP-1 monocytes.
| S. aureus Strain | Resistance Phenotype | This compound Static Concentration (Cₛ) | Maximal Relative Efficacy (Eₘₐₓ) |
| ATCC 25923 | Susceptible | Close to broth MIC | 0.5 to 1 log₁₀ CFU decrease |
| Clinical Isolates (8) | Oxacillin, vancomycin, daptomycin, macrolide, clindamycin, linezolid, or moxifloxacin resistant | Close to broth MICs | 0.5 to 1 log₁₀ CFU decrease |
| Data from Peyrusson F, et al. (2015).[10] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Peptide Deformylase (PDF) Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This assay measures the inhibitory effect of a compound on the enzymatic activity of purified bacterial PDF.[6]
Materials:
-
Purified bacterial PDF enzyme (e.g., from E. coli or S. aureus)
-
HEPES buffer (50 mM, pH 7.2) containing 10 mM NaCl and 0.2 mg/mL bovine serum albumin (BSA)
-
Formate Dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
N-formyl-Met-Ala-Ser (fMAS) or other suitable formylated peptide substrate
-
This compound or other test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, PDF enzyme (e.g., 5-10 nM final concentration), and the test compound at various concentrations. Include a no-inhibitor control (DMSO vehicle only).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture containing the substrate (e.g., 4 mM fMAS), NAD⁺ (1 mM), and FDH (0.5 U/mL).
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at room temperature. This absorbance change corresponds to the production of NADH, which is stoichiometric to the amount of formate released by PDF activity.
-
Data Analysis: Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plots. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is calculated by fitting the percent inhibition data to a dose-response curve.[6]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The protocol should adhere to CLSI guidelines.[11][12]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubator (35-37°C)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the drug to its final test concentration and the inoculum to ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth without antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubation may need to be in an atmosphere of 5% CO₂.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.[11]
Intracellular Activity Assay in THP-1 Monocytes
This assay evaluates the ability of an antibiotic to kill bacteria that have been phagocytosed by macrophages.[10]
Materials:
-
Human THP-1 monocytes
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol myristate acetate (PMA) for differentiating monocytes into macrophages
-
S. aureus strain
-
This compound
-
Gentamicin (to kill extracellular bacteria)
-
Sterile water or saponin solution for cell lysis
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Cell Culture and Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into adherent macrophages by incubation with PMA for 48 hours.
-
Bacterial Phagocytosis: Opsonize S. aureus with human serum and then add the bacteria to the macrophage monolayer at a specific multiplicity of infection (e.g., 1:1). Allow phagocytosis to occur for 1-2 hours.
-
Removal of Extracellular Bacteria: Wash the cells with PBS and then incubate with a high concentration of gentamicin (e.g., 50-100 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
-
Antibiotic Exposure: Wash the cells again and add fresh medium containing various concentrations of this compound. An initial time point (T₀) is taken by lysing a set of wells before adding the test antibiotic to determine the initial intracellular bacterial load.
-
Incubation: Incubate the plates for 24 hours.
-
CFU Enumeration: After incubation, wash the cells, lyse them with sterile water or a saponin solution, and plate serial dilutions of the lysate onto TSA plates.
-
Data Analysis: Count the colonies on the TSA plates after overnight incubation to determine the number of viable intracellular bacteria (CFU/mL). The activity of this compound is expressed as the change in log₁₀ CFU compared to the initial inoculum at T₀.[10]
Conclusion
This compound's inhibition of peptide deformylase represents a significant development in the search for new antibacterial agents. Its novel mechanism of action and potent activity against a broad spectrum of clinically relevant pathogens, including drug-resistant strains, underscore its potential as a valuable therapeutic option. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this promising class of antibiotics.
References
- 1. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular pharmacokinetics and intracellular activity of the novel peptide deformylase inhibitor GSK1322322 against Staphylococcus aureus laboratory and clinical strains with various resistance phenotypes: studies with human THP-1 monocytes and J774 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1322322: A Technical Overview of its Discovery and Development
GSK1322322 is a novel, first-in-class antibiotic that inhibits bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein maturation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of GSK1322322, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
GSK1322322 belongs to the hydrazinopyrimidine class of PDF inhibitors, identified through a combination of structure-based drug design and iterative medicinal chemistry.[2] Its novel mechanism of action offers a significant advantage as it shows no cross-resistance with existing classes of antibiotics.[1][2]
Peptide deformylase is a crucial bacterial metalloprotease responsible for removing the N-formyl group from all newly synthesized polypeptides.[3][4] The inhibition of this enzyme disrupts protein maturation, leading to bacterial cell death.[1] This unique target makes PDF inhibitors like GSK1322322 a promising therapeutic option against drug-resistant pathogens.[5][6]
In Vitro Antibacterial Activity
GSK1322322 has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Table 1: In Vitro Activity of GSK1322322 Against Key Pathogens
| Organism | Number of Isolates | MIC range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus | 940 | ≤0.06 - >32 | 1 | 4 | [3] |
| Methicillin-resistant S. aureus | - | - | - | 4 | [7] |
| Streptococcus pneumoniae | 947 | ≤0.06 - 4 | 1 | 2 | [3][7] |
| Penicillin-resistant S. pneumoniae | - | - | - | 1 | [7] |
| Streptococcus pyogenes | 617 | ≤0.06 - 1 | 0.25 | 0.5 | [3][7] |
| Haemophilus influenzae | 2,370 | ≤0.06 - >32 | 2 | 4 | [3][7] |
| Moraxella catarrhalis | 115 | ≤0.06 - 2 | 0.5 | 1 | [3][7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Time-kill studies revealed that GSK1322322 exhibits bactericidal activity against S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus, with a ≥3-log₁₀ decrease in CFU/ml at 4x MIC within 24 hours for the majority of strains tested.[7][8]
Preclinical and Phase I Clinical Development
GSK1322322 demonstrated efficacy in murine models of infection, including skin and soft structure infections.[1] These promising preclinical results, coupled with a favorable safety profile, supported its advancement into human trials.[2]
Phase I studies in healthy volunteers were randomized, double-blind, placebo-controlled, single-dose, and multiple-dose escalation trials.[2][9]
Table 2: Summary of Single-Dose Pharmacokinetics of GSK1322322 (Powder-in-Bottle Formulation)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) | Reference |
| 100 | 440 | 1.0 | 2,130 | 5.6 | [2] |
| 250 | 1,420 | 1.0 | 7,620 | 6.2 | [2] |
| 500 | 3,190 | 1.0 | 19,200 | 6.8 | [2] |
| 1000 | 8,630 | 1.0 | 53,700 | 7.9 | [2] |
| 1500 | 13,800 | 1.0 | 88,400 | 8.1 | [2] |
| 2000 | 11,800 | 1.0 | 84,900 | 8.8 | [2] |
| 3000 | 14,000 | 1.0 | 111,000 | 9.3 | [2] |
| 4000 | 15,200 | 1.0 | 129,000 | 9.0 | [2] |
Data are presented as geometric means. Tmax is presented as the median.
GSK1322322 was generally well-tolerated in Phase I studies, with the most common adverse events being mild to moderate in intensity.[10] The pharmacokinetic profile was favorable, with rapid absorption and sufficient systemic exposure to predict clinical efficacy.[2]
Phase IIa Clinical Trial in ABSSSIs
A multicenter, randomized, phase IIa study was conducted to evaluate the safety, tolerability, and efficacy of GSK1322322 in patients with acute bacterial skin and skin structure infections (ABSSSIs), with linezolid as a comparator.[10][11]
Table 3: Key Outcomes of the Phase IIa ABSSSI Trial
| Outcome | GSK1322322 (1500 mg b.i.d.) | Linezolid (600 mg b.i.d.) | Reference |
| Safety | |||
| Any Adverse Event | 86% | 74% | [10][11] |
| Drug-Related Adverse Events | Most were mild-to-moderate (nausea, vomiting, diarrhea, headache) | - | [10][11] |
| Withdrawals due to Adverse Events | 9% | 0% | [10] |
| Efficacy | |||
| ≥20% Decrease in Lesion Area at 48h | 73% (36/49) | 92% (24/26) | [10][11] |
| ≥20% Decrease in Lesion Area at 72h | 96% (44/46) | 100% (25/25) | [10][11] |
| Clinical Success Rate (Intent-to-Treat) | 67% | 89% | [10][11] |
| Clinical Success Rate (Per-Protocol) | 91% | 100% | [10][11] |
While GSK1322322 demonstrated clinical activity, the higher incidence of adverse events and lower clinical success rates compared to linezolid at the 1500 mg twice-daily dose suggested a need for dose optimization in future studies.[10][11]
Development Status
GSK1322322 was being developed for both intravenous and oral treatment of ABSSSIs and community-acquired pneumonia.[3][8] However, the development of GSK1322322 was discontinued by GlaxoSmithKline.
Conclusion
GSK1322322 represented a significant advancement in the search for novel antibiotics with its unique mechanism of action targeting peptide deformylase. Its potent in vitro activity against a wide range of pathogens, including resistant strains, highlighted its potential as a valuable therapeutic agent. While the clinical development of GSK1322322 was halted, the extensive research and clinical data gathered provide valuable insights for the future development of PDF inhibitors and other novel classes of antibiotics.
References
- 1. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbiome Changes in Healthy Volunteers Treated with GSK1322322, a Novel Antibiotic Targeting Bacterial Peptide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety, tolerability, and efficacy of GSK1322322 in the treatment of acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanopepden: A Technical Guide to a Novel Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. By targeting PDF, this compound represents a novel class of antibiotics with a distinct mechanism of action, rendering it effective against a range of Gram-positive and some Gram-negative bacteria, including drug-resistant strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule with the chemical formula C22H34FN7O4 and a molecular weight of approximately 479.56 g/mol .
| Property | Value | Source |
| Molecular Formula | C22H34FN7O4 | [1][2] |
| Molecular Weight | 479.56 g/mol | [1] |
| CAS Number | 1152107-25-9 | [1] |
| AlogP | 0.93 | [1] |
| Polar Surface Area | 123.16 Ų | [1] |
Mechanism of Action: Inhibition of Peptide Deformylase
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The subsequent removal of this formyl group is a critical step in protein maturation and is catalyzed by the enzyme peptide deformylase (PDF). This compound acts by specifically inhibiting PDF, thereby preventing the deformylation of nascent polypeptide chains. This leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth and cell death.
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a variety of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90) are summarized below.
| Organism | MIC90 (µg/mL) | Source |
| Staphylococcus aureus | 1 | [3] |
| Streptococcus pneumoniae | 2 | [4] |
| Haemophilus influenzae | 4 | [4] |
| Moraxella catarrhalis | 1 | [4] |
| Streptococcus pyogenes | 0.5 | [4] |
Pharmacokinetics
Preclinical Pharmacokinetics in Rodents
Pharmacokinetic studies in mice and rats have demonstrated that this compound is orally bioavailable. The tables below summarize key pharmacokinetic parameters following a single oral dose.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| 37.5 | 1.8 | 0.5 | 1.8 |
| 75 | 4.2 | 0.5 | 4.5 |
| 150 | 9.8 | 0.5 | 14.1 |
| 300 | 23.5 | 0.5 | 44.8 |
| 600 | 46.1 | 0.5 | 101.4 |
| Source:[5] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| 37.5 | 2.3 | 0.5 | 6.3 | 1.5 |
| 75 | 5.1 | 1.0 | 15.2 | 1.8 |
| 150 | 12.4 | 1.0 | 45.7 | 2.1 |
| 300 | 30.3 | 1.0 | 150.5 | 2.3 |
| Source:[5] |
Clinical Pharmacokinetics in Healthy Volunteers
Phase I clinical trials in healthy adult volunteers have evaluated the safety, tolerability, and pharmacokinetics of single and repeat oral doses of this compound.
Table 5: Single Oral Dose Pharmacokinetics in Healthy Adults
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 100 | 289 | 0.5 | 987 |
| 200 | 741 | 0.5 | 2,780 |
| 400 | 2,080 | 0.5 | 8,320 |
| 800 | 5,650 | 1.0 | 25,700 |
| 1500 | 12,800 | 1.0 | 66,700 |
| Source:[2] |
Table 6: Repeat Oral Dose (Twice Daily) Pharmacokinetics in Healthy Adults at Steady State
| Dose (mg) | Cmax,ss (ng/mL) | Trough,ss (ng/mL) | AUCτ,ss (ng·h/mL) |
| 500 | 3,800 | 118 | 17,200 |
| 750 | 6,560 | 283 | 31,300 |
| 1000 | 9,860 | 557 | 49,900 |
| 1500 | 16,300 | 1,210 | 88,100 |
| Source:[6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antimicrobial susceptibility of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Two-fold serial dilutions of this compound are prepared in the microtiter plates.
-
The bacterial inoculum is added to each well containing the serially diluted compound.
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.
Methodology:
-
A log-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth.
-
This compound is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
The cultures are incubated with shaking at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar plates.
-
After incubation of the plates, the number of colonies is counted to determine the CFU/mL at each time point.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
This compound is a promising novel antibiotic that targets the essential bacterial enzyme peptide deformylase. Its unique mechanism of action provides a potential therapeutic option for infections caused by drug-resistant bacteria. The data presented in this technical guide, including its chemical properties, in vitro activity, and pharmacokinetic profile, support its continued investigation and development as a new antibacterial agent.
References
- 1. Antimicrobial peptides targeting bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-dose safety, tolerability, and pharmacokinetics of the antibiotic GSK1322322, a novel peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanopepden (GSK1322322): A Technical Whitepaper on a Novel Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanopepden (also known as GSK1322322) is an investigational antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class. It represents a novel approach to combating bacterial infections by targeting a crucial and highly conserved step in bacterial protein maturation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic profiles, and findings from clinical trials. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.
Introduction: The Need for Novel Antibiotics
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of new classes of antibiotics with novel mechanisms of action. This compound, a potent inhibitor of peptide deformylase, offers a promising avenue for treating infections caused by susceptible pathogens, including some drug-resistant strains. By targeting an essential bacterial enzyme not utilized in the cytoplasm of mammalian cells, this compound exhibits a selective mode of action.
Mechanism of Action: Inhibition of Peptide Deformylase
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The removal of this formyl group by the enzyme peptide deformylase (PDF) is an essential step for the maturation and function of a majority of bacterial proteins.
This compound acts by inhibiting PDF, thereby preventing the deformylation of newly synthesized polypeptide chains. This leads to the accumulation of formylated, non-functional proteins and ultimately results in the cessation of bacterial growth and cell death.
Methodological & Application
Application Notes: Preparing Lanopepden Stock Solutions
Introduction
Lanopepden (also known as GSK1322322) is a potent and selective peptide deformylase (PDF) inhibitor.[1][2] The PDF enzyme plays a crucial role in bacterial protein maturation, making it a key target for novel antibacterial agents.[] this compound has demonstrated significant activity against a range of bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae.[][4] Its unique mechanism of action makes it a valuable tool for research into new antibiotic therapies, especially for combating drug-resistant pathogens.[]
Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reliable and reproducible results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₄FN₇O₄ | [5][6] |
| Molecular Weight | 479.55 g/mol | [1][5] |
| CAS Number | 1152107-25-9 | [2][5] |
| Appearance | White solid powder | [1][] |
| Solubility in DMSO | ≥ 20 mg/mL (41.71 mM) | [1] |
| 30 mg/mL (62.56 mM) with ultrasonication | [5][7] | |
| Storage (Powder) | -20°C for up to 3 years | [1][5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2][7] |
Experimental Protocols
Safety Precautions: Always handle this compound powder and solutions in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated this compound stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-quality DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 62.56 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 0.2085 mL of DMSO to 1 mg of this compound.[5]
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1][7] Visually inspect the solution to ensure it is clear and free of particulates. Heating the solution to 37°C can also aid in solubilization.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Protocol 2: Preparation of Working Solution for In Vivo Use
This protocol details the preparation of a this compound formulation suitable for in vivo experiments, based on a common solvent mixture. It is highly recommended to prepare this solution fresh on the day of use.[7]
Materials:
-
This compound high-concentration stock solution in DMSO (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology:
This protocol is for a final solution containing: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[5][7]
-
Initial Dilution: In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300: Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution used. Mix thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 0.5 volumes of Tween-80. Mix again until the solution is clear and uniform.
-
Add Saline: Slowly add 4.5 volumes of sterile saline to the mixture while vortexing or stirring to prevent precipitation.
-
Final Check: Ensure the final solution is clear. If any precipitation occurs, the formulation may need to be adjusted or prepared at a lower concentration.
-
Administration: Use the freshly prepared working solution for animal dosing on the same day.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow for preparing a stock solution.
Caption: Mechanism of action of this compound as a PDF inhibitor.
Caption: Experimental workflow for this compound stock solution preparation.
References
Application Notes and Protocols: Lanopepden Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Lanopepden in Dimethyl Sulfoxide (DMSO) and other solvent systems. It includes quantitative data, experimental protocols for solubility determination, and visual diagrams to illustrate key processes.
This compound Solubility Data
This compound exhibits good solubility in DMSO, a common solvent for preparing stock solutions in research settings. The solubility in aqueous solutions is considerably lower, necessitating the use of co-solvents for in vivo applications.
Table 1: Quantitative Solubility of this compound
| Solvent System | Concentration | Observations | Citation |
| In Vitro | |||
| DMSO | 30 mg/mL (62.56 mM) | Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility. | [1][2] |
| DMSO | 20 mg/mL (41.71 mM) | Sonication is recommended to aid dissolution. | [3] |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (6.26 mM) | Results in a clear solution. | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (6.26 mM) | Results in a clear solution. | [1][2] |
Experimental Protocols
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 or 30 mg/mL).[1][3]
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[1][3] Intermittent vortexing during sonication can be beneficial.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Workflow for Preparing this compound DMSO Stock Solution:
Workflow for preparing a this compound stock solution in DMSO.
This protocol provides a general method for determining the kinetic solubility of a compound, like this compound, that is initially dissolved in DMSO. This method is common in early drug discovery.[5][6]
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Pipettes
-
Plate shaker/incubator
-
Nephelometer or UV/Vis spectrophotometer
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Dispense a small volume (e.g., 1-5 µL) of each DMSO stock concentration into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to reach the final desired volume, ensuring the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).
-
Measure the solubility. This can be done by:
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Workflow for Kinetic Solubility Assay:
References
Application Notes & Protocols: Evaluating "Lanopepden" in Bacterial Growth Inhibition Studies
Note: As of November 2025, "Lanopepden" does not correspond to a known entity in publicly available scientific literature. Therefore, this document provides a generalized framework and detailed protocols for the characterization of a novel antimicrobial peptide (AMP), using "this compound" as a placeholder. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of alternative therapeutic strategies.[1] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and diverse mechanisms of action, which often differ from conventional antibiotics.[2][3] This document outlines the essential experimental procedures to assess the antibacterial efficacy and preliminary safety profile of a novel AMP, herein referred to as this compound.
General Mechanisms of Action of Antimicrobial Peptides
A thorough understanding of how AMPs function is critical for their development as therapeutics. Most AMPs are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of microbial membranes.[2] Their mechanisms can be broadly categorized into membrane disruption and intracellular targeting.[4][5]
-
Membrane Permeabilization: Many AMPs exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane. Several models describe this process[4]:
-
Barrel-Stave Model: Peptides insert perpendicularly into the membrane, forming a pore like the staves of a barrel.
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the peptide is associated with both the lipid headgroups and core.
-
Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. At a critical concentration, they disrupt the membrane, leading to the formation of micelles and subsequent membrane disintegration.
-
-
Intracellular Targeting: Some AMPs can translocate across the cell membrane without causing permanent damage and act on internal targets.[2][4] These intracellular mechanisms include:
An AMP may act through a single mechanism or a combination of several, depending on its structure, concentration, and the target microorganism.[2][4]
Caption: Overview of common antibacterial mechanisms of AMPs.
Experimental Protocols
The following protocols provide a systematic approach to characterizing the antibacterial properties of this compound. A general workflow is presented below.
Caption: Logical progression of experiments for evaluating a novel AMP.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard procedure for determining MIC values.[7][8][9][10]
Materials:
-
This compound stock solution (quantified by amino acid analysis)
-
Sterile 96-well polypropylene microtiter plates (cationic peptides can bind to polystyrene)[11]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions[11]
-
Spectrophotometer
-
Plate shaker incubator
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This will be the working inoculum.
-
Prepare Peptide Dilutions: a. Prepare a stock solution of this compound in sterile water or a suitable solvent. b. Perform a two-fold serial dilution of this compound in 0.01% acetic acid/0.2% BSA in a separate 96-well plate or in tubes. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Assay Setup: a. In a sterile 96-well polypropylene plate, add 50 µL of MHB to all wells. b. Add 50 µL of the serially diluted this compound to the corresponding wells. c. Add 50 µL of the working bacterial inoculum to each well. d. Include the following controls:
- Growth Control: 100 µL MHB + 50 µL bacterial inoculum (no peptide).
- Sterility Control: 150 µL MHB only (no bacteria, no peptide).
-
Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). Alternatively, read the absorbance at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[6]
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.
-
Mix the contents of each selected well thoroughly.
-
Spot 10-20 µL from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate the growth control to ensure the initial inoculum was viable.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.[12]
Protocol 3: Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[12][13]
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at concentrations relative to the MIC (e.g., 1x MIC, 4x MIC, 8x MIC)
-
MHB and MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare a flask with a bacterial culture in MHB at a starting density of ~1 x 10⁶ CFU/mL.
-
Add this compound to achieve the desired final concentrations (1x MIC, 4x MIC, etc.). Include a no-peptide growth control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[14]
-
Perform a ten-fold serial dilution of the aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Protocol 4: Hemolysis Assay for Cytotoxicity Assessment
It is essential to evaluate the toxicity of a novel AMP against host cells. A hemolysis assay, which measures the lysis of red blood cells (RBCs), is a common initial screen for cytotoxicity.[15][16]
Materials:
-
Fresh defibrinated sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound serial dilutions
-
1% Triton X-100 in PBS (Positive control for 100% hemolysis)
-
PBS (Negative control for 0% hemolysis)
-
96-well V-bottom plate
-
Centrifuge and microplate reader
Procedure:
-
Prepare RBC Suspension: a. Wash RBCs three times with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[17] b. Resuspend the washed RBC pellet in PBS to make a 2% (v/v) suspension.
-
Assay Setup: a. Add 100 µL of the 2% RBC suspension to each well of a 96-well plate. b. Add 100 µL of the this compound serial dilutions, the positive control (Triton X-100), or the negative control (PBS) to the respective wells. c. Incubate the plate at 37°C for 1 hour with gentle shaking.[17]
-
Measurement: a. Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.[17]
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Data Presentation
Quantitative data should be organized into clear, concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Antibacterial Activity (MIC) of this compound
| Bacterial Strain | Type | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Susceptible | 8 |
| Staphylococcus aureus (MRSA) ATCC 33591 | Gram-positive | Methicillin-Resistant | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Susceptible | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Susceptible | 8 |
| Klebsiella pneumoniae (ESBL) ATCC 700603 | Gram-negative | Extended-Spectrum β-Lactamase | 16 |
| Acinetobacter baumannii (MDR) | Gram-negative | Multi-Drug Resistant | 32 |
Table 2: Hypothetical Hemolytic Activity of this compound
| This compound Concentration (µg/mL) | Mean % Hemolysis ± SD |
| 4 | 0.8 ± 0.3 |
| 8 | 1.5 ± 0.5 |
| 16 | 2.4 ± 0.8 |
| 32 | 4.9 ± 1.2 |
| 64 | 10.2 ± 2.1 |
| 128 | 25.6 ± 3.5 |
| Positive Control (Triton X-100) | 100 ± 0.0 |
| Negative Control (PBS) | 0.0 ± 0.2 |
References
- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 2. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Cytotoxicity and Hemolysis Assays [bio-protocol.org]
Application Notes and Protocols: Experimental Design for Lanopepden In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopepden (GSK1322322) is a potent inhibitor of peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis, which has been investigated for its antibacterial properties.[1][2] Emerging research has identified that inhibitors of a human homolog, human mitochondrial peptide deformylase (HsPDF), exhibit significant anticancer activity. HsPDF is frequently overexpressed in various cancer cells, making it a promising therapeutic target.[1][2] Inhibition of HsPDF can disrupt mitochondrial protein synthesis, leading to decreased cell proliferation, induction of apoptosis, and autophagy in cancer cells.[2] Other PDF inhibitors, such as actinonin and PDF64, have demonstrated tumor growth suppression in murine xenograft models of human cancers, including colon and leukemia cell lines.[1][2]
These findings provide a strong rationale for evaluating this compound's potential as an anticancer agent in in vivo mouse models. This document provides detailed protocols for the experimental design of efficacy and toxicity studies of this compound in mice bearing human tumor xenografts.
Proposed Signaling Pathway for this compound's Anticancer Activity
The proposed mechanism of action for this compound in cancer cells is through the inhibition of HsPDF. This inhibition is hypothesized to trigger a cascade of events leading to apoptosis and autophagy, potentially involving the modulation of key signaling pathways such as c-Myc, ERK, and PI3K-Akt-mTOR.
References
Troubleshooting & Optimization
Optimizing Lanopepden Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lanopepden in in vitro experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF).[1][2][3] In bacteria, PDF is a critical enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins, a crucial step in protein maturation.[4][5] By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to its antibacterial effects, primarily against Gram-positive bacteria.[1][2]
Q2: Does this compound have off-target effects in mammalian cells?
Yes, researchers should be aware of potential off-target effects. While this compound targets bacterial PDF, eukaryotic cells, including mammalian cells, possess a mitochondrial form of peptide deformylase (HsPDF). This enzyme is involved in the processing of mitochondrially-encoded proteins. Inhibition of HsPDF can disrupt mitochondrial function, potentially leading to decreased energy production and cellular stress. This is a critical consideration when designing and interpreting in vitro experiments with mammalian cells.
Q3: What is the recommended starting concentration for this compound in mammalian cell culture experiments?
There is limited data on the optimal concentration of this compound for mammalian cell-based assays. Its antibacterial activity is observed at sub-micromolar to low micromolar concentrations.[4][5] For initial experiments in mammalian cells, a tiered approach is recommended. Start with a broad range of concentrations, for example, from 0.1 µM to 50 µM, to determine the cytotoxic threshold and the optimal concentration for the desired biological effect.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. One supplier suggests a stock solution of 20 mg/mL in DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | This compound may be inhibiting mitochondrial peptide deformylase, leading to mitochondrial dysfunction and cell death. The concentration used may be too high. | - Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, MTS, or a live/dead stain).[6][7] - Use a concentration well below the cytotoxic threshold for your functional assays. - Consider using cell lines with different metabolic profiles (e.g., comparing cells grown in glucose vs. galactose) to assess mitochondrial-specific toxicity.[8][9] |
| Inconsistent or Non-reproducible Results | - Compound Instability: this compound may be unstable in cell culture medium over long incubation periods. - Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular responses. | - Compound Stability: Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. - Standardize Protocols: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and use a standardized seeding density. |
| No Observable Effect | - Insufficient Concentration: The concentration of this compound may be too low to elicit a biological response. - Cell Line Resistance: The targeted pathway may not be active or relevant in your chosen cell line. - Incorrect Assay Window: The timing of your endpoint measurement may not be optimal to observe the effect. | - Increase Concentration: Titrate the concentration of this compound upwards, while monitoring for cytotoxicity. - Cell Line Selection: Ensure your cell line is appropriate for the biological question you are asking. - Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time to observe the desired effect. |
| Unexpected Changes in Signaling Pathways (e.g., MAPK, PI3K/Akt) | Mitochondrial stress induced by off-target effects of this compound can trigger cellular stress responses, leading to the activation of pathways like p38 MAPK.[10][11] | - Investigate Mitochondrial Health: Assess mitochondrial membrane potential (e.g., using JC-1 or TMRE) or measure reactive oxygen species (ROS) production to determine if this compound is inducing mitochondrial stress. - Use Specific Inhibitors: To confirm if the observed signaling changes are a direct or indirect effect, use specific inhibitors for the suspected upstream signaling components (e.g., a p38 MAPK inhibitor). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Signaling Pathway Analysis (MAPK and PI3K/Akt)
This protocol allows for the assessment of this compound's effect on key signaling pathways.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Screening
| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Considerations |
| Cytotoxicity Assessment | Various Mammalian Cell Lines | 0.1 µM - 100 µM | Determine the IC50 to establish a non-toxic working range. |
| Signaling Pathway Analysis | Various Mammalian Cell Lines | 0.5 µM - 20 µM (or below IC50) | Use a concentration that does not cause significant cell death to distinguish specific signaling effects from general toxicity. |
| Mitochondrial Function Assays | Various Mammalian Cell Lines | 1 µM - 50 µM | Higher concentrations may be needed to observe direct effects on mitochondria, but should be correlated with cytotoxicity data. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK 1322322 | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 4. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent sub-MIC effect of GSK1322322 and other peptide deformylase inhibitors on in vitro growth of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 9. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.com]
- 10. Mitochondrial Dysfunction Triggers Synaptic Deficits via Activation of p38 MAP Kinase Signaling in Differentiated Alzheimer’s Disease Trans-Mitochondrial Cybrid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Dysfunction Triggers Synaptic Deficits via Activation of p38 MAP Kinase Signaling in Differentiated Alzheimer's Disease Trans-Mitochondrial Cybrid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GSK1322322 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK1322322. The information addresses potential issues, including off-target effects, that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK1322322?
GSK1322322 is a potent and selective inhibitor of bacterial peptide deformylase (PDF).[1][2][3][4] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][2][4] Inhibition of PDF leads to the accumulation of formylated proteins, which disrupts protein maturation and ultimately results in bacterial growth inhibition.[1][2]
Q2: What is the antibacterial spectrum of GSK1322322?
GSK1322322 has demonstrated in vitro activity against a range of Gram-positive and some Gram-negative pathogens. It is notably active against community-acquired respiratory and skin pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[5][6]
Q3: Are there any known off-target effects of GSK1322322 from clinical trials?
Clinical trials have shown that GSK1322322 is generally well-tolerated.[5][7] The most frequently reported adverse events are mild to moderate and include headache, nausea, vomiting, and diarrhea.[1][3][5][8][9] In a phase I study, one volunteer experienced a reversible elevation in alanine aminotransferase (ALT) levels, which was considered possibly related to the study drug.[5]
Q4: Is there publicly available data on the screening of GSK1322322 against a panel of human kinases or receptors (e.g., CEREP or KinomeScan)?
As of late 2025, specific preclinical off-target screening data from panels such as CEREP or KinomeScan for GSK1322322 are not publicly available. The primary focus of published research has been on its antibacterial activity and clinical safety profile. Given its specific targeting of a bacterial enzyme, extensive screening against human off-targets may not have been a primary objective of these publications.
Troubleshooting Guide: Potential Off-Target Effects in Assays
Researchers using GSK1322322 in various assays may encounter unexpected results. This guide provides a framework for troubleshooting potential off-target effects.
Issue 1: Unexplained Cell Toxicity or Phenotypic Changes in Eukaryotic Cells
You are observing cytotoxicity, changes in cell morphology, or other unexpected phenotypic effects in your eukaryotic cell-based assays at concentrations where GSK1322322 should be inactive.
Possible Cause:
While GSK1322322 targets a bacterial enzyme, high concentrations in vitro may lead to off-target interactions with mammalian cellular components.
Troubleshooting Steps:
-
Confirm On-Target Activity: If possible, include a bacterial co-culture or a purified bacterial PDF enzyme in your experimental setup to confirm that GSK1322322 is active at the expected concentrations.
-
Dose-Response Curve: Perform a wide-range dose-response curve with your eukaryotic cells to determine the concentration at which the unexpected effects occur. Compare this to the concentrations required for antibacterial activity.
-
Control Compounds: Include a structurally unrelated antibiotic with a different mechanism of action as a negative control to rule out assay artifacts.
-
Literature Review: Although specific off-target data is limited, review the known clinical adverse events (e.g., gastrointestinal issues, headache) for clues to potential off-target systems.
Issue 2: Interference with Signaling Pathway Readouts
You are using GSK1322322 as a control compound in an experiment focused on a specific signaling pathway and observe modulation of your readout (e.g., phosphorylation of a kinase, reporter gene activation).
Possible Cause:
GSK1322322 may have an off-target inhibitory or activating effect on a component of the signaling pathway under investigation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling pathway modulation.
Troubleshooting Steps:
-
Verify Compound: Ensure the identity and purity of your GSK1322322 stock.
-
Orthogonal Assay: Use a different method to measure the same signaling event. For example, if you are using a reporter gene assay, validate the findings with a direct measurement of protein levels or phosphorylation status via Western blot.
-
In Vitro Assays: If a specific kinase or enzyme is suspected, perform an in vitro assay with the purified components to directly test for inhibition or activation by GSK1322322.
-
Hypothesize and Test: Based on the results, form a hypothesis about the potential off-target and design experiments to test it.
Data on Potential Off-Target Effects
As specific public data is unavailable, the following table is a template for researchers to summarize their own findings from off-target screening assays.
| Target Class | Assay Type | GSK1322322 Concentration | % Inhibition/Activity | Notes |
| Kinases | KinomeScan | 1 µM | Enter Data | e.g., No significant hits |
| GPCRs | CEREP Panel | 10 µM | Enter Data | e.g., Weak inhibition of Adrenergic Receptor Alpha 1 |
| Ion Channels | Patch Clamp | 1-100 µM | Enter Data | e.g., No effect on hERG channel |
| Nuclear Receptors | Reporter Assay | 1-10 µM | Enter Data | |
| Other Enzymes | Enzymatic Assay | Enter Data | Enter Data |
Experimental Protocols
General Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of GSK1322322 against a purified kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
GSK1322322
-
Positive control inhibitor
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Kinase buffer
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
Workflow Diagram:
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. Potent sub-MIC effect of GSK1322322 and other peptide deformylase inhibitors on in vitro growth of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Antibacterial Development Risk for GSK1322322 by Exploring Potential Human Dose Regimens in Nonclinical Efficacy Studies Using Immunocompetent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose safety, tolerability, and pharmacokinetics of the antibiotic GSK1322322, a novel peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. In vitro and intracellular activities of peptide deformylase inhibitor GSK1322322 against Legionella pneumophila isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing Antibacterial Development Risk for GSK1322322 by Exploring Potential Human Dose Regimens in Nonclinical Efficacy Studies Using Immunocompetent Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanopepden degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of Lanopepden (also known as GSK1322322). The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C.[1] Under these conditions, it is expected to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][3] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[1][3] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
Q4: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur, especially when aqueous buffers are added to a DMSO stock solution. If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and using sonication.[3] To minimize precipitation, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[1]
Q5: For how long is a working solution of this compound stable?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] Long-term storage of diluted working solutions is generally not advised due to the increased risk of degradation and precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Ensure this compound powder and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incompatibility with experimental buffer. | Check the pH and composition of your buffer. While specific data on this compound is limited, peptide-based compounds can be sensitive to pH extremes. | |
| Inconsistent experimental results | Inaccurate concentration of stock solution. | Verify the dissolution of this compound powder. If needed, use gentle warming and sonication to ensure complete dissolution before making dilutions.[3] |
| Degradation of working solution. | Prepare fresh working solutions for each experiment, especially for in vivo studies.[2] | |
| Precipitation in working solution | Low solubility in the final buffer system. | When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. Consider pre-warming both solutions to 37°C.[1] |
| Exceeding the solubility limit. | Ensure the final concentration of this compound in your working solution does not exceed its solubility in that specific medium. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [2][3] |
| -20°C | Up to 1 month | [2][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, the tube can be heated to 37°C and sonicated in an ultrasonic bath until the solution is clear.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][3]
Protocol for Assessing this compound Stability (Hypothetical)
-
Sample Preparation: Prepare multiple identical samples of this compound in the desired experimental buffer.
-
Stress Conditions: Expose the samples to various stress conditions (e.g., elevated temperature, different pH values, exposure to light). Include a control sample stored under optimal conditions (-80°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining this compound and detect any potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to determine the rate of degradation and identify degradation peaks.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues with this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Experimental Limitations of Peptide Deformylase (PDF) Inhibitors
Welcome to the technical support center for researchers working with peptide deformylase (PDF) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers, scientists, and drug development professionals may encounter.
Q1: Why is the IC50 value of my PDF inhibitor significantly lower in my enzymatic assay compared to its MIC value in whole-cell assays?
A: This is a common and expected observation. Several factors contribute to this discrepancy:
-
Cell Permeability: The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can act as a significant barrier, preventing the inhibitor from reaching its intracellular target, PDF.
-
Efflux Pumps: Many bacteria possess efflux pumps that can actively transport the inhibitor out of the cell, reducing its intracellular concentration.[1] The AcrAB-TolC efflux pump in E. coli is a well-known example that can confer resistance to PDF inhibitors.
-
Target Overexpression: Bacteria may overexpress the def gene, which encodes for PDF. This increases the amount of target enzyme, requiring a higher concentration of the inhibitor to achieve a sufficient level of inhibition for a bacteriostatic or bactericidal effect.
Troubleshooting Steps:
-
Use Efflux Pump Deficient Strains: Test your inhibitor on bacterial strains with known efflux pump mutations (e.g., ΔtolC in E. coli) to assess the impact of efflux on its activity.
-
Co-administration with Permeabilizing Agents: In experimental settings, consider using membrane permeabilizing agents to facilitate inhibitor entry, though this is not a therapeutically viable strategy.
-
Structural Modifications: If you are in the drug design phase, consider modifications to the inhibitor's structure to improve its ability to cross the bacterial cell membrane.
Q2: My purified PDF enzyme seems to lose activity quickly. How can I maintain its stability?
A: Peptide deformylase is known for its lability, which can make in vitro assays challenging.
Troubleshooting Steps:
-
Work at Low Temperatures: Perform enzyme purifications and assays at 4°C whenever possible to slow down inactivation.
-
Minimize Incubation Times: For enzymatic assays, use short reaction times.
-
Metal Cofactor: PDF is a metalloenzyme, typically containing Fe²⁺ or Zn²⁺ in its active site. Ensure your buffers contain the appropriate divalent metal cations to maintain enzyme structure and activity. The type of metal can influence activity, with Ni-bound PDF sometimes showing higher specific activity than the Zn-bound form.
-
Avoid Chelating Agents: Ensure none of your buffers or solutions contain strong metal chelators like EDTA, which can strip the metal cofactor from the enzyme's active site.
-
Fresh Enzyme Preparations: Use freshly purified enzyme for your experiments whenever possible.
Q3: I'm observing rapid development of resistance to my PDF inhibitor in bacterial cultures. What's happening?
A: Bacteria can develop resistance to PDF inhibitors with a relatively high frequency.[2]
Common Resistance Mechanisms:
-
Mutations in fmt gene: The most common mechanism of resistance, especially in Staphylococcus aureus, involves mutations in the fmt gene, which encodes for the methionyl-tRNA formyltransferase.[3] Inactivation of this enzyme means the initial methionine of a new polypeptide chain is not formylated, making the subsequent deformylation step by PDF unnecessary.
-
Mutations in the def gene: While less common, mutations in the PDF gene itself can alter the inhibitor's binding site, reducing its efficacy.
-
Upregulation of Efflux Pumps: As mentioned in Q1, bacteria can increase the expression of efflux pumps to more effectively remove the inhibitor.
Experimental Considerations:
-
Frequency of Resistance Studies: It is crucial to determine the frequency of spontaneous resistance mutation for your lead compounds.
-
Characterize Resistant Mutants: When resistant colonies appear, sequence the fmt and def genes to identify the mechanism of resistance. This information is vital for understanding the inhibitor's limitations and for guiding further drug development.
Q4: My PDF inhibitor shows cytotoxicity in mammalian cell lines. What could be the cause?
A: While PDF is an attractive antibacterial target because it is not essential for cytoplasmic protein synthesis in eukaryotes, a functional PDF homolog is present in human mitochondria (HsPDF).[1]
-
Lack of Selectivity: If your inhibitor is not sufficiently selective for bacterial PDF over human mitochondrial PDF, it can disrupt mitochondrial function, leading to cytotoxicity. Some PDF inhibitors, like actinonin, are known to inhibit HsPDF.[4]
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets in mammalian cells, leading to toxicity.
Troubleshooting and Mitigation:
-
Screen for Selectivity: Test your inhibitor's activity against purified human mitochondrial PDF to determine its selectivity index (IC50 for HsPDF / IC50 for bacterial PDF).
-
Cytotoxicity Assays: Routinely perform cytotoxicity assays using relevant human cell lines (e.g., K562, HepG2) to assess the therapeutic window of your compound.
-
Structure-Activity Relationship (SAR) Studies: If selectivity is an issue, SAR studies can help identify structural modifications to your inhibitor that improve its selectivity for the bacterial enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data for representative PDF inhibitors.
Table 1: In Vitro Enzymatic Inhibition (IC50/Ki in nM)
| Inhibitor | E. coli PDF | S. pneumoniae PDF | S. aureus PDF | Human Mitochondrial PDF (HsPDF) |
| Actinonin | 90 (Zn-PDF) | - | 11 (Ni-PDF) | 43 |
| BB-83698 | 60 (Ni-PDF) | 9 (Ni-PDF) | 300 (Ni-PDF) | >200,000 |
| LBM-415 | - | - | - | - |
| VRC3375 | 0.24 (Ki, Ni-PDF) | <0.39 (IC50, Zn-PDF) | - | - |
Data compiled from multiple sources. Values can vary based on the specific assay conditions and the metal cofactor present in the enzyme.
Table 2: Antibacterial Activity (MIC in µg/mL)
| Inhibitor | S. aureus | S. pneumoniae | H. influenzae | E. coli |
| Actinonin | >64 | 4 | 8 | >64 |
| BB-83698 | 0.25 | 0.12 | 16 | 32 |
| LBM-415 | 0.5 | 0.06 | 4-8 (MIC90) | >128 |
| VRC3375 | 1 | 0.5 | 1 | 8 |
MIC values can vary significantly between different strains of the same bacterial species.
Table 3: In Vitro Cytotoxicity (IC50 in µM)
| Inhibitor | K562 (Human Leukemia) | Other Cell Lines |
| Actinonin | 5.3 (LC50, Daudi cells), 8.8 (LC50, HL60 cells) | - |
| BB-83698 | >100 | - |
| LBM-415 | >128 | - |
| VRC3375 | >150 | - |
Detailed Experimental Protocols
1. Formate Dehydrogenase (FDH) Coupled Enzymatic Assay
This is a continuous spectrophotometric assay that measures the amount of formate released by PDF.
-
Principle: PDF deformylates a formylated peptide substrate, releasing formate. Formate dehydrogenase (FDH) then catalyzes the oxidation of formate to CO₂, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, 0.2 mg/mL bovine serum albumin (BSA).
-
PDF Enzyme: Purified E. coli Ni-PDF (or other PDF) at a working concentration (e.g., 5 nM).
-
Substrate: Formyl-Met-Ala-Ser (fMAS) or other suitable formylated peptide at a concentration around its Km value (e.g., 4 mM).
-
Coupling Enzyme: Formate Dehydrogenase (FDH) (e.g., 0.5 U/mL).
-
Cofactor: NAD⁺ (e.g., 1 mM).
-
Inhibitor: Dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
-
Procedure:
-
In a 96-well microtiter plate, add the assay buffer.
-
Add the PDF inhibitor at various concentrations.
-
Add the PDF enzyme and pre-incubate with the inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate (fMAS), coupling enzyme (FDH), and cofactor (NAD⁺).
-
Immediately measure the increase in absorbance at 340 nm over time using a plate reader.
-
The initial reaction velocity is calculated from the linear portion of the progress curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Aeromonas Aminopeptidase (AAP) Coupled Enzymatic Assay
This is a continuous colorimetric assay.
-
Principle: PDF removes the formyl group from a chromogenic substrate like formyl-Met-Leu-p-nitroanilide (fMLpNA). The deformylated product, Met-Leu-p-nitroanilide, is then cleaved by Aeromonas aminopeptidase (AAP), releasing p-nitroaniline, a yellow compound that can be monitored spectrophotometrically at 405 nm.[5]
-
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.0), 100 mM NaCl.
-
PDF Enzyme: Purified PDF at a suitable concentration (e.g., 0.01 µM).
-
Substrate: fMLpNA (e.g., 25-1500 µM).
-
Coupling Enzyme: Aeromonas aminopeptidase (e.g., 0.8 U/mL).
-
Inhibitor: Prepared as described above.
-
-
Procedure:
-
Combine the assay buffer, PDF enzyme, AAP, and inhibitor in a microplate well.
-
Pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate fMLpNA.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate initial velocities and IC50 values as described for the FDH assay.
-
3. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used, following CLSI or EUCAST guidelines.
-
Principle: Bacteria are exposed to serial dilutions of the inhibitor in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is determined as the MIC.
-
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Inhibitor stock solution.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the inhibitor in the 96-well plate using CAMHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the well is clear).
-
4. XTT Cytotoxicity Assay
This is a colorimetric assay to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Mammalian cell line (e.g., K562 human leukemia cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
XTT assay kit (containing XTT reagent and an electron coupling reagent).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.
-
Add serial dilutions of the PDF inhibitor to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to PDF inhibitor research.
Caption: Bacterial protein synthesis initiation and N-terminal processing pathway.
Caption: Mechanism of action of peptide deformylase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the lower clinical efficacy of Lanopepden
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanopepden (GSK1322322). The information is designed to address potential issues encountered during in vitro and in vivo experiments, particularly those that may contribute to observations of lower than expected clinical efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the bacterial enzyme peptide deformylase (PDF).[1][2] This enzyme is crucial for bacterial protein maturation. By inhibiting PDF, this compound prevents the correct synthesis of essential bacterial proteins, leading to an antibacterial effect, primarily against Gram-positive bacteria.[1][2]
Q2: We are observing higher Minimum Inhibitory Concentrations (MICs) for S. aureus than reported in early studies. What could be the cause?
A2: Several factors could contribute to this discrepancy:
-
Strain Specificity: Early studies may have used reference strains (e.g., ATCC strains). Clinical isolates or lab-adapted strains can exhibit different susceptibility profiles due to inherent resistance mechanisms or mutations in the defB gene, which encodes for PDF.
-
Experimental Conditions: Variations in broth composition (e.g., cation concentration), inoculum size, or incubation time can significantly impact MIC values. Ensure your protocol aligns with CLSI guidelines.
-
Compound Stability: this compound, like many peptides, can be susceptible to degradation. Ensure proper storage of stock solutions (-20°C for short-term, -80°C for long-term) and use freshly prepared dilutions for your assays.[2]
Q3: Our in vivo mouse model results do not correlate well with our in vitro data. Why might this compound show lower efficacy in vivo?
A3: Poor in vivo to in vitro correlation is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): While this compound has shown good oral bioavailability, its half-life, tissue distribution, and protein binding in the specific infection model might be suboptimal.[] An O-glucuronide metabolite (M9) is pharmacologically inactive and its formation could reduce the concentration of the active compound.[]
-
Host Factors: The presence of host proteins and other biological molecules can interfere with drug activity. The immune status of the animal model can also play a significant role in clearing the infection.
-
Biofilm Formation: If the in vivo infection model involves biofilm formation, this compound may have reduced efficacy as it was primarily evaluated against planktonic bacteria.
Q4: Is there any known resistance mechanism to this compound?
A4: While specific, widespread clinical resistance has not been documented due to its discontinued development, potential mechanisms could include:
-
Target Modification: Mutations in the defB gene leading to altered PDF enzyme structure could reduce this compound binding affinity.
-
Efflux Pumps: Overexpression of bacterial efflux pumps could actively transport the drug out of the cell, reducing its intracellular concentration.
-
Drug Inactivation: Bacterial enzymes could potentially modify and inactivate this compound, although this is less common for synthetic peptides.
Troubleshooting Guides
Issue 1: High Variability in MIC Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Preparation | Standardize inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard). | Consistent bacterial numbers across experiments, reducing variability. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. | More reproducible MIC values, as ion concentrations can affect antibiotic activity. |
| Compound Adsorption | Use low-binding polypropylene plates and tubes for preparing drug dilutions. | Minimized loss of compound due to adsorption to plastic surfaces. |
| Operator Error | Ensure thorough mixing of dilutions and consistent pipetting volumes. | Reduced well-to-well and plate-to-plate variability. |
Issue 2: Sub-optimal Activity in Time-Kill Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Post-Antibiotic Effect (PAE) | This compound has been noted to have a potent sub-MIC effect on S. aureus growth for up to 6 hours.[] Your time points for measurement might be too late to observe the maximal effect. | Include earlier time points (e.g., 0, 2, 4, 6, 24 hours) to capture the full dynamic of bacterial killing. |
| Bacterial Regrowth | The initial bacterial killing may be followed by regrowth of a resistant subpopulation. | Plate samples at each time point on antibiotic-free agar to check for resistant colonies. |
| Serum Protein Binding | If the assay medium is supplemented with serum, this compound may bind to serum proteins, reducing its free concentration. | Determine the protein binding percentage and adjust the concentration accordingly, or run the assay in protein-free media for comparison. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Bacterial Inoculum: Culture bacteria overnight on appropriate agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum of ~5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of this compound in CAMHB, starting from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Time-Kill Assay
-
Preparation: Prepare a logarithmic phase bacterial culture in CAMHB (~1 x 10⁶ CFU/mL).
-
Drug Addition: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the drug.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto tryptic soy agar plates.
-
Incubation & Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Mechanism of action of this compound as a PDF inhibitor.
Caption: Troubleshooting workflow for high MIC results.
Caption: Factors influencing this compound's clinical efficacy.
References
Validation & Comparative
Preclinical Antibacterial Activity of Lanopepden: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical antibacterial activity of Lanopepden (also known as GSK1322322), a novel peptide deformylase (PDF) inhibitor. Its performance is compared with Linezolid, an established oxazolidinone antibiotic, offering a benchmark for its potential therapeutic utility. This document summarizes key experimental data and provides detailed methodologies for the cited preclinical studies.
Executive Summary
This compound is an investigational antibacterial agent that targets peptide deformylase, an essential enzyme in bacterial protein synthesis. Its mechanism of action represents a novel approach to combating bacterial infections. Preclinical data indicate that this compound possesses potent activity, particularly against a range of Gram-positive pathogens, including strains resistant to other antibiotic classes. This guide presents a side-by-side comparison of its in vitro and in vivo efficacy with that of Linezolid, a widely used antibiotic for similar indications.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the minimum inhibitory concentrations (MIC) and in vivo efficacy of this compound and Linezolid against key bacterial pathogens.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Species | This compound (GSK1322322) MIC Range/MIC90 | Linezolid MIC Range/MIC90 |
| Staphylococcus aureus (including MRSA) | 0.5 - 4 / 4[1][2] | 1 - 4 / 4[3] |
| Streptococcus pneumoniae | ≤0.5 - 2 / 2[1] | 0.5 - 1 / 1[3] |
| Streptococcus pyogenes | Not widely reported / 0.5[4] | Not widely reported |
| Haemophilus influenzae | Not widely reported / 4[4] | Not applicable (Gram-negative) |
| Moraxella catarrhalis | Not widely reported / 1[4] | Not applicable (Gram-negative) |
Table 2: Comparative In Vivo Efficacy in Preclinical Models
| Animal Model | Pathogen | This compound (GSK1322322) Efficacy | Linezolid Efficacy |
| Murine Thigh Infection | S. aureus (MRSA) | Efficacious, with log10 reductions of 1.9 to 2.4 vs. baseline in a rat abscess model.[1] | Static doses of 133 to 167 mg/kg/24h resulted in a net bacteriostatic effect.[3] |
| Murine Pneumonia | S. pneumoniae | Efficacious, with log10 reductions of 1.6 to ≥2.7 vs. baseline.[1] | Static doses of 22.2 to 97.1 mg/kg/24h resulted in a net bacteriostatic effect.[3] |
| Murine Pneumonia | H. influenzae | Efficacious, with log10 reductions of 1.8 to 3.3 vs. baseline.[1] | Not applicable (Gram-negative) |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
-
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Bacterial isolates were cultured on appropriate agar plates and incubated overnight.
-
A bacterial suspension was prepared and adjusted to a 0.5 McFarland turbidity standard.
-
The standardized inoculum was further diluted in cation-adjusted Mueller-Hinton broth.
-
The antimicrobial agents were prepared in serial twofold dilutions in 96-well microtiter plates.
-
Each well was inoculated with the bacterial suspension, and the plates were incubated at 35°C for 16-20 hours.
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
-
In Vivo Efficacy Models
-
Animal Model: Immunocompromised (neutropenic) mice are typically used to assess the direct antibacterial effect of the compound.
-
Procedure:
-
Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
A defined inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle.
-
Treatment with the test compound (e.g., this compound or Linezolid) is initiated at a specified time post-infection, administered via a relevant route (e.g., oral or intravenous).
-
At various time points, cohorts of mice are euthanized, and the thigh muscles are excised and homogenized.
-
The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial load compared to untreated controls or the bacterial count at the start of therapy.
-
-
Animal Model: Mice are anesthetized and infected to establish a pulmonary infection.
-
Procedure:
-
Mice are anesthetized, and a defined inoculum of the test organism (e.g., S. pneumoniae) is administered intranasally or intratracheally.
-
Treatment with the test compound is initiated at a specified time post-infection.
-
At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized.
-
The lung homogenates are serially diluted and plated to enumerate CFU per gram of lung tissue.
-
The reduction in bacterial burden in the lungs of treated animals compared to controls is used to assess efficacy.
-
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting peptide deformylase (PDF), a crucial metalloenzyme in the bacterial protein synthesis pathway. In bacteria, protein synthesis is initiated with N-formylmethionine. PDF is responsible for removing the N-formyl group from the nascent polypeptide chain, a necessary step for the subsequent removal of methionine and the proper maturation of the protein. By inhibiting PDF, this compound prevents the formation of functional proteins, leading to bacterial growth arrest.
Caption: this compound's inhibition of Peptide Deformylase (PDF) disrupts protein maturation.
Experimental Workflow for Preclinical Antibiotic Evaluation
The preclinical evaluation of a novel antibacterial agent like this compound typically follows a structured workflow to assess its potential as a therapeutic candidate. This process involves a series of in vitro and in vivo experiments to characterize its activity, efficacy, and safety profile.
Caption: A typical workflow for the preclinical evaluation of a new antibacterial agent.
References
- 1. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiome Changes in Healthy Volunteers Treated with GSK1322322, a Novel Antibiotic Targeting Bacterial Peptide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacodynamics of a new oxazolidinone (linezolid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ihma.com [ihma.com]
Lanopepden: A Promising Alternative Against Linezolid-Resistant Bacteria
For Immediate Release
In the ongoing battle against antibiotic resistance, the emergence of bacterial strains resistant to linezolid, a critical last-resort antibiotic, presents a formidable challenge to clinicians and researchers. This guide provides a comprehensive comparison of the novel antibiotic lanopepden (formerly GSK1322322) and its potential efficacy against these resistant pathogens, offering valuable insights for researchers, scientists, and drug development professionals.
Linezolid resistance is primarily driven by mutations in the 23S ribosomal RNA (rRNA) gene or the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, both of which alter the drug's binding site on the bacterial ribosome. This compound, a peptide deformylase (PDF) inhibitor, circumvents these resistance mechanisms by targeting a different and essential bacterial enzyme, offering a promising therapeutic alternative.
Comparative Efficacy: In Vitro Susceptibility
While direct head-to-head studies of this compound against characterized linezolid-resistant strains are limited, data from a closely related PDF inhibitor, NVP LBM-415, demonstrates the potential of this drug class. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for NVP LBM-415 against linezolid-resistant staphylococci and Enterococcus faecium, alongside comparative data for other antibiotics.
| Antibiotic | Organism | Resistance Mechanism | MIC Range (µg/mL) |
| NVP LBM-415 | Staphylococcus aureus (Linezolid-Resistant) | Not specified | 0.25 - 2 |
| NVP LBM-415 | Enterococcus faecium (Linezolid-Resistant) | Not specified | 0.5 - 4 |
| Linezolid | Staphylococcus aureus (cfr-positive) | cfr gene | 16 |
| Tedizolid | Staphylococcus aureus (cfr-positive) | cfr gene | 0.5 |
| Vancomycin | Staphylococcus aureus (Linezolid-Resistant) | Not specified | Varies |
| Daptomycin | Staphylococcus aureus (Linezolid-Resistant) | Not specified | Varies |
Note: Data for NVP LBM-415 is presented as a proxy for the potential of the PDF inhibitor class. MIC values for vancomycin and daptomycin can vary significantly based on the specific strain and other resistance determinants.
A large surveillance study of this compound (GSK1322322) demonstrated its potent activity against a wide range of contemporary clinical isolates of Staphylococcus aureus, including methicillin-resistant (MRSA), azithromycin-resistant, and levofloxacin-resistant strains, with a MIC90 of 4 µg/mL.[1] This broad activity underscores its potential utility against multi-drug resistant organisms.
Mechanism of Action: A Different Target
The key to this compound's potential against linezolid-resistant strains lies in its distinct mechanism of action.
Caption: Mechanisms of action for Linezolid and this compound.
As illustrated, linezolid targets the 50S ribosomal subunit to inhibit protein synthesis. Resistance arises from alterations to this target. In contrast, this compound inhibits peptide deformylase, an essential enzyme for bacterial protein maturation. This fundamental difference means that the common mechanisms of linezolid resistance do not confer cross-resistance to this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Experimental workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Detailed Methodology:
-
Culture Preparation: A starting bacterial culture is grown to a logarithmic phase.
-
Exposure: The bacterial culture is diluted in fresh CAMHB containing the test antibiotic at a specified concentration (e.g., 4x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Enumeration: Serial dilutions of the samples are plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of bacterial killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Conclusion
The distinct mechanism of action of this compound, targeting peptide deformylase, positions it as a promising therapeutic candidate for infections caused by linezolid-resistant Gram-positive bacteria. Its demonstrated in vitro activity against a broad range of resistant phenotypes, coupled with the circumvention of common linezolid resistance pathways, highlights its potential to address a critical unmet medical need. Further direct comparative studies are warranted to fully elucidate its clinical utility against these challenging pathogens.
References
A Head-to-Head Comparison of Lanopepden and Daptomycin: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two distinct antibacterial agents: Lanopepden (GSK1322322) and daptomycin. While both exhibit activity against Gram-positive bacteria, they differ significantly in their mechanism of action, spectrum of activity, and clinical development stage. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Mechanism of Action
The fundamental difference between this compound and daptomycin lies in their molecular targets and mechanisms of antibacterial action.
This compound is a selective inhibitor of peptide deformylase (PDF), a crucial bacterial enzyme.[][2] PDF is essential for the maturation of newly synthesized proteins in bacteria. By inhibiting this enzyme, this compound prevents the correct synthesis of bacterial proteins, ultimately leading to bacterial cell death.[2][3]
Daptomycin , a cyclic lipopeptide antibiotic, disrupts the function of the bacterial cell membrane.[4][5] Its mechanism involves a calcium-dependent insertion into the cell membrane, where it aggregates and alters the membrane's curvature, leading to the formation of ion channels.[4] This causes a rapid depolarization of the membrane, resulting in the loss of membrane potential and subsequent inhibition of DNA, RNA, and protein synthesis, leading to bacterial death.[4][5]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of daptomycin.
In Vitro Antibacterial Spectrum
Both this compound and daptomycin demonstrate potent activity against a range of Gram-positive pathogens, including drug-resistant strains. However, their specific activity profiles show some distinctions.
Comparative In Vitro Activity (MIC90 in µg/mL)
| Organism | This compound (GSK1322322) | Daptomycin |
| Staphylococcus aureus (all) | 4 | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | ≤1 |
| Streptococcus pneumoniae (all) | 2 | - |
| Penicillin-resistant S. pneumoniae | 1 | - |
| Streptococcus pyogenes | 0.5 | - |
| Haemophilus influenzae | 4 | Inactive |
| Moraxella catarrhalis | 1 | Inactive |
| Vancomycin-resistant Enterococci (VRE) | - | 1-4 |
Data for this compound sourced from[]. Data for daptomycin MICs against MRSA and VRE is generally reported as ≤1 µg/mL and 1-4 µg/mL, respectively, in various studies.
Key Observations:
-
This compound shows potent activity against key respiratory pathogens like S. pneumoniae, H. influenzae, and M. catarrhalis, in addition to staphylococci and streptococci.[] Its potency against penicillin, levofloxacin, and macrolide-resistant S. pneumoniae is noteworthy.[]
-
Daptomycin has a broad spectrum against Gram-positive organisms, including clinically important resistant strains like MRSA and VRE.[4][6][7] It is not active against Gram-negative bacteria.
Mechanisms of Resistance
The emergence of resistance is a critical consideration for any antimicrobial agent. The mechanisms of resistance to this compound and daptomycin are distinct, reflecting their different modes of action.
This compound: As a PDF inhibitor, resistance to this compound would likely arise from mutations in the def gene encoding the peptide deformylase enzyme, which could alter the drug binding site.
Daptomycin: Resistance to daptomycin is more complex and multifactorial, often involving alterations to the bacterial cell membrane.[8][9][10][11] Known mechanisms include:
-
Alterations in cell membrane charge: Mutations in genes like mprF can lead to an increase in the positive charge of the cell surface, causing electrostatic repulsion of the positively charged daptomycin-calcium complex.[9][12]
-
Changes in membrane phospholipid metabolism: Mutations affecting enzymes involved in phospholipid biosynthesis can alter membrane fluidity and reduce daptomycin binding.[9]
-
Cell wall alterations: Some daptomycin-resistant strains exhibit a thickened cell wall.[12]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of both this compound and daptomycin is typically determined using standard microbroth dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Bacterial Isolate Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations. For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[13]
-
Inoculation: The prepared bacterial suspension is added to each well of a microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Experimental Workflow Diagram
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Daptomycin - Wikipedia [en.wikipedia.org]
- 5. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. seq.es [seq.es]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Assessing the Resistance Development Potential of Lanopepden: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the resistance development potential of Lanopepden (GSK1322322), a novel peptide deformylase (PDF) inhibitor, against established antibiotics used for treating infections caused by Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer an objective assessment for drug development professionals.
Introduction to this compound
This compound is an antibacterial agent that inhibits peptide deformylase (PDF), an essential bacterial enzyme for protein maturation.[1][2] Its novel mechanism of action provides a potential therapeutic alternative for infections caused by multi-drug resistant pathogens.[3][4] This guide focuses on a critical aspect of its potential clinical utility: the propensity for bacteria to develop resistance to it, compared with current standard-of-care antibiotics.
Mechanism of Action: Peptide Deformylase Inhibition
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. The N-formyl group is removed by the enzyme peptide deformylase (PDF) to produce a mature, functional protein. This compound inhibits PDF, leading to the accumulation of formylated, non-functional proteins and ultimately inhibiting bacterial growth.[1][2]
Comparative Analysis of Resistance Development
The potential for an antibiotic to select for resistant strains is a critical factor in its long-term viability. Below is a comparison of the resistance development potential of this compound and other key antibiotics against S. aureus.
Table 1: Comparison of In Vitro Resistance Development
| Antibiotic | Mechanism of Action | Method of Resistance Assessment | Bacterial Strain(s) | Key Findings on Resistance Development | Reference(s) |
| This compound (GSK1322322) | Peptide Deformylase (PDF) Inhibitor | Spontaneous Resistance Frequency | S. aureus (4 strains) | High frequency of resistance (FoR) via loss-of-function mutations in formyl-methionyl transferase (FMT). However, these mutations are associated with a significant fitness cost. Target-based (PDF) mutations were rare. | [1][2] |
| Vancomycin | Glycopeptide; inhibits cell wall synthesis | Serial Passage (20 days) | MRSA ATCC 43300 | Subtle 2-fold increase in MIC. Mutations observed in genes like walK, which are associated with clinical resistance. | [5][6] |
| Linezolid | Oxazolidinone; inhibits protein synthesis | Serial Passage (20 days) | MRSA ATCC 43300 | Subtle 2-fold increase in MIC. Mutations found in rplC, a gene linked to clinical resistance. | [5][6] |
| Daptomycin | Lipopeptide; disrupts cell membrane function | Serial Passage (20 days) | MRSA ATCC 43300 | Up to a 16-fold increase in MIC. Mutations detected in mprF and rpoB, which are known to confer clinical resistance. | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of resistance studies. The following sections describe the standard protocols for the key experiments cited in this guide.
Serial Passage (Adaptive Laboratory Evolution) for MIC Determination
This method is used to assess the potential for resistance to develop over time with continuous exposure to an antibiotic.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
MIC Determination (Day 1): A broth microdilution assay is performed to determine the initial Minimum Inhibitory Concentration (MIC) of the antibiotic.
-
Serial Passage: The bacterial culture from the well corresponding to 0.5x the MIC is used to inoculate a new set of antibiotic dilutions on the following day.
-
Daily Repetition: This process of determining the MIC and subculturing from the 0.5x MIC well is repeated for a specified number of days (e.g., 20 days).
-
Final Analysis: After the final passage, the MIC of the evolved bacterial population is determined and compared to the initial MIC to calculate the fold-increase. Whole-genome sequencing can be performed to identify mutations associated with resistance.
Spontaneous Resistance Frequency Assay
This assay determines the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective concentration of an antibiotic.
-
Bacterial Culture Preparation: A large population of the test bacterium is grown in antibiotic-free broth to a high density (e.g., 10^10 CFU/mL).
-
Plating on Selective Media: A known volume of the dense bacterial culture is plated onto agar plates containing the antibiotic at a concentration that inhibits the growth of the susceptible parent strain (e.g., 4x or 8x the MIC).
-
Enumeration of Resistant Colonies: The plates are incubated for 24-48 hours, and the number of resistant colonies that appear is counted.
-
Determination of Total Viable Count: The original bacterial culture is serially diluted and plated on antibiotic-free agar to determine the total number of viable bacteria (CFU/mL).
-
Calculation of Resistance Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.
Conclusion
The available data indicates that this compound's novel mechanism of action is effective against a range of Gram-positive pathogens, including multi-drug resistant strains.[3] However, in vitro studies suggest a high frequency of spontaneous resistance development in S. aureus through mutations in the fmt gene.[1][2] This is a significant consideration for its potential clinical application. Notably, this resistance comes at a considerable fitness cost to the bacteria, which may limit the clinical emergence and spread of resistant strains.
In comparison, established antibiotics like vancomycin and linezolid show a lower propensity for high-level resistance development in short-term serial passage studies, with only subtle increases in MIC observed.[5][6] Daptomycin, on the other hand, demonstrates a greater potential for the in vitro selection of resistant mutants with a significant increase in MIC.[5][6]
For drug development professionals, these findings underscore the importance of a multi-faceted approach to assessing resistance potential. While the high frequency of spontaneous resistance to this compound is a concern, the associated fitness cost is a mitigating factor that warrants further investigation in preclinical and clinical settings. The distinct resistance profiles of this compound and its comparators highlight the complex and varied evolutionary pathways bacteria can take in response to antibiotic pressure.
References
- 1. Frequency of Spontaneous Resistance to Peptide Deformylase Inhibitor GSK1322322 in Haemophilus influenzae, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency of Spontaneous Resistance to Peptide Deformylase Inhibitor GSK1322322 in Haemophilus influenzae, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetic Changes That Correlate with Reduced Susceptibility to Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lanopepden's Safety Profile Against Standard-of-Care Antibiotics for Skin and Soft Tissue Infections
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with favorable safety profiles. Lanopepden (also known as GSK1322322), a first-in-class peptide deformylase inhibitor, has shown promise in treating acute bacterial skin and skin structure infections (ABSSSIs), primarily caused by Gram-positive bacteria. This guide provides an objective comparison of the safety profile of this compound against standard-of-care antibiotics commonly used for similar indications, including linezolid, daptomycin, vancomycin, and tigecycline. The information is supported by available clinical and preclinical data to aid researchers, scientists, and drug development professionals in evaluating its potential.
Comparative Safety and Tolerability
This compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in intensity. The most frequently reported side effects include gastrointestinal issues and headache. The following tables summarize the quantitative safety data from clinical trials for this compound and comparator antibiotics.
Table 1: Incidence of Common Adverse Events in a Phase IIa Study for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) [1]
| Adverse Event | This compound (1500 mg b.i.d.) (n=57) | Linezolid (600 mg b.i.d.) (n=27) |
| Nausea | 25% | 15% |
| Diarrhea | 14% | 7% |
| Vomiting | 16% | 4% |
| Headache | 12% | 7% |
| Increased Blood Glucose | 11% | 11% |
Data from a multicenter, randomized, phase IIa study comparing GSK1322322 with linezolid in patients with suspected Gram-positive ABSSSIs.[1]
Table 2: Overview of Common and Serious Adverse Events Associated with Standard-of-Care Antibiotics
| Antibiotic | Common Adverse Events | Serious Adverse Events |
| Linezolid | Diarrhea, nausea, headache, myelosuppression (thrombocytopenia, anemia, leukopenia)[2][3][4] | Serotonin syndrome, peripheral and optic neuropathy, lactic acidosis[2] |
| Daptomycin | Elevated creatine phosphokinase (CPK), injection site reactions, nausea, headache[5] | Myopathy, rhabdomyolysis, eosinophilic pneumonia[5] |
| Vancomycin | Nephrotoxicity, "Red Man Syndrome" (infusion reaction), abdominal pain, nausea[6][7][8] | Ototoxicity, severe cutaneous adverse reactions (SCARs), renal failure[6][7] |
| Tigecycline | Nausea, vomiting, diarrhea, elevated liver enzymes[9][10][11] | Increased all-cause mortality, pancreatitis, severe hepatotoxicity[9][10][12] |
Preclinical Toxicology Profile of Peptide Deformylase Inhibitors
While specific preclinical toxicology data for this compound is limited in publicly available literature, studies on other peptide deformylase inhibitors (PDIs) provide some insight into the potential safety profile of this class of antibiotics. For instance, the PDI VRC3375 was reported to have a low in vitro cytotoxicity.[13] Another PDI, actinonin, has been shown to inhibit human peptide deformylase (HsPDF), which may explain its cytotoxic effects against some human tumor cell lines.[2] A Phase I study of this compound (GSK1322322) reported that it was generally well-tolerated in healthy volunteers, with one subject experiencing a mild, reversible elevation in ALT levels.[14]
Experimental Protocols
Detailed methodologies for key experiments cited in the safety evaluation of antibiotics are provided below.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the antibiotic for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active metabolism to convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and loss of membrane integrity.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the antibiotic in 96-well plates.
-
Supernatant Collection: After the treatment period, the culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH release is proportional to the number of lysed cells and is expressed as a percentage of the positive control (cells treated with a lysis buffer).
Hepatotoxicity Assessment
In Vitro Assay using HepG2 Cells
-
Cell Culture: Human hepatocyte carcinoma cell line (HepG2) is maintained in appropriate culture conditions.
-
Treatment: HepG2 cells are exposed to different concentrations of the antibiotic for various time points.
-
Assessment of Liver Function Markers:
-
Enzyme Leakage: Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium are measured using commercially available kits.
-
Bilirubin Levels: Total and direct bilirubin concentrations in the medium are quantified.
-
Alkaline Phosphatase (ALP) Activity: ALP levels are measured as an indicator of cholestatic injury.
-
-
Cell Viability: Assays such as MTT or LDH are performed to assess overall cytotoxicity.
Nephrotoxicity Assessment
In Vitro Assay using Primary Human Renal Proximal Tubule Epithelial Cells (hRPTECs)
-
Cell Culture: hRPTECs are cultured on permeable supports to form a polarized monolayer, mimicking the in vivo structure of the kidney tubule.
-
Treatment: The cells are exposed to the antibiotic from either the apical (luminal) or basolateral (blood) side to simulate physiological exposure.
-
Assessment of Kidney Injury Markers:
-
Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL): The release of these biomarkers of tubular injury into the culture medium is measured by ELISA.
-
Barrier Function: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the cell monolayer.
-
-
Cell Viability: Cytotoxicity is determined using assays like MTT or LDH.
Assessment of Impact on Gut Microbiota
16S rRNA Gene Sequencing
This method is used to profile the composition of the gut microbial community.
-
Sample Collection: Fecal samples are collected from subjects before, during, and after antibiotic treatment.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples.
-
PCR Amplification: The 16S rRNA gene, a marker gene for bacteria and archaea, is amplified from the extracted DNA using universal primers targeting conserved regions.
-
Library Preparation and Sequencing: The amplified DNA is prepared for next-generation sequencing (NGS).
-
Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in the samples. Changes in microbial diversity and the relative abundance of different bacterial groups are analyzed to assess the impact of the antibiotic.
Mechanistic Insights into Adverse Effects
Understanding the molecular pathways underlying antibiotic-associated toxicities is crucial for risk assessment and the development of safer alternatives.
Linezolid-Induced Thrombocytopenia
Linezolid can cause myelosuppression, with thrombocytopenia being the most common manifestation. The proposed mechanism involves the inhibition of mitochondrial protein synthesis in hematopoietic progenitor cells, which disrupts megakaryocyte maturation and platelet production.[7] Another suggested mechanism is immune-mediated platelet destruction.[6][15]
Daptomycin-Induced Myotoxicity
Daptomycin's myotoxic effects are thought to be related to its mechanism of action. In a calcium-dependent manner, daptomycin inserts into the cell membrane of muscle cells, leading to membrane depolarization, ion leakage, and ultimately, cell damage.[5][13][16]
Vancomycin-Induced Nephrotoxicity
Vancomycin can accumulate in the proximal tubule cells of the kidneys, leading to oxidative stress, mitochondrial dysfunction, and apoptosis, ultimately causing acute tubular necrosis.[6][7][8]
Tigecycline-Induced Hepatotoxicity
The mechanism of tigecycline-induced liver injury is not fully elucidated but is thought to involve mitochondrial dysfunction and may be related to its pharmacokinetic profile, leading to cholestasis and, in some cases, steatosis.[11][12][17] High doses and prolonged therapy appear to be risk factors.[11]
Conclusion
This compound presents a novel mechanism of action with a safety profile in early clinical trials characterized primarily by mild to moderate gastrointestinal adverse events. When benchmarked against standard-of-care antibiotics for skin and soft tissue infections, its initial safety data appears distinct. It does not appear to carry the same risks of myelosuppression as linezolid, myopathy as daptomycin, or the significant nephrotoxicity associated with vancomycin. However, it is important to note that the data for this compound is less extensive than for these established antibiotics. The potential for hepatotoxicity, as suggested by a single case of elevated ALT in a Phase I trial, warrants further investigation in larger clinical studies. This comparative guide highlights the potential of this compound as a valuable addition to the antibiotic armamentarium, pending further comprehensive safety and efficacy data from ongoing and future clinical development.
References
- 1. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism for Linezolid (Zyvox) Induced Thrombocytopenia [ebmconsult.com]
- 3. Mechanism Underlying Linezolid-induced Thrombocytopenia in a Chronic Kidney Failure Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. droracle.ai [droracle.ai]
- 6. N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin-Associated Acute Kidney Injury: A Narrative Review from Pathophysiology to Clinical Application [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Tigecycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Internal Medicine Pharmacotherapy: Linezolid-induced thrombocytopenia [hughesmedicine.com]
- 16. researchgate.net [researchgate.net]
- 17. ijmscrs.com [ijmscrs.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Handling Lanopepden
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational compounds like Lanopepden is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
This compound, also known as GSK1322322, is a potent peptide deformylase inhibitor investigated for its antibacterial properties. As with any research chemical, a thorough understanding of its properties and associated handling requirements is crucial. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling solid, peptide-based small molecule inhibitors and general laboratory safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent accidental exposure when handling this compound in its solid (powder) form or in solution.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or splash goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. Avoid skin contact. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid powder to avoid inhalation of airborne particles. Work in a well-ventilated area, preferably a fume hood. |
Operational Plans: From Receipt to Use
A clear and systematic workflow for handling this compound will minimize the risk of exposure and cross-contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Storage Conditions:
-
Solid Form: Store this compound powder in a tightly sealed container at -20°C for long-term stability.
-
In Solution: For stock solutions, store in aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Preparation of Solutions
-
Location: All weighing of the solid compound and preparation of solutions should be conducted in a chemical fume hood to prevent inhalation of the powder and to contain any potential spills.
-
Procedure:
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the solid.
-
Slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped and mix thoroughly.
-
Figure 1. A logical workflow for the safe handling of this compound from receipt to disposal.
Disposal Plans: Decontamination and Inactivation
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.
Decontamination of Equipment
For laboratory equipment that has come into contact with this compound, a two-step decontamination process is recommended:
-
Enzymatic Cleaning: Wash the equipment with an enzymatic detergent to break down any residual peptide material.
-
Chemical Disinfection: Following the enzymatic wash, rinse the equipment with a 10% bleach solution (sodium hypochlorite) and then thoroughly with water to remove all traces of the cleaning agents.
Inactivation and Disposal of this compound Waste
Unused this compound and contaminated disposable materials should be treated as chemical waste. A chemical inactivation step is recommended to degrade the compound before final disposal.
Recommended Inactivation Protocol (Based on general principles for peptide-like compounds):
-
Hydrolysis:
-
Acid Hydrolysis: Treat the waste material with a strong acid (e.g., 1M HCl) and heat to break the peptide bonds. Neutralize the solution before disposal.
-
Base Hydrolysis: Alternatively, use a strong base (e.g., 1M NaOH) with heating. Neutralize the solution before disposal.
-
-
Oxidation: For dilute aqueous waste, treatment with an oxidizing agent like hydrogen peroxide can be an effective degradation method.
Disposal Procedure:
-
Segregation: Collect all this compound waste (solid, solutions, and contaminated disposables) in a designated, clearly labeled hazardous waste container.
-
Inactivation: Perform the chosen chemical inactivation method in a fume hood, wearing appropriate PPE.
-
Final Disposal: After inactivation and neutralization, the waste should be disposed of through your institution's hazardous waste management program. Do not pour this compound waste down the drain.
By adhering to these safety and logistical protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
